1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core linked to an oxadiazole ring and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide.
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for nucleophilic substitution or electrophilic aromatic substitution conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a neuroprotective and anti-neuroinflammatory agent.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action.
Industrial Applications: Its unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves several molecular targets and pathways:
Inhibition of ER Stress: The compound has been shown to inhibit endoplasmic reticulum stress, which is implicated in various diseases.
Apoptosis Regulation: It can modulate apoptosis by affecting the expression of key proteins such as caspase-3 and BIP.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar core structure and have been studied for their neuroprotective and anti-inflammatory properties.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are known for their kinase inhibitory activity and potential as anticancer agents.
Uniqueness
1-(2-(5-((2-(3,4-difluorophenyl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a difluorophenyl group, an oxadiazole ring, and a pyrimidine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-[5-[2-(3,4-difluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O4S/c17-10-2-1-9(7-11(10)18)12(23)8-27-16-21-20-14(26-16)4-6-22-5-3-13(24)19-15(22)25/h1-3,5,7H,4,6,8H2,(H,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVCHIXVAUWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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